2-(1H-pyrazol-4-yl)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H7N3O2/c15-10-8-3-1-2-4-9(8)11(16)14(10)7-5-12-13-6-7/h1-6H,(H,12,13) |
InChI Key |
COPZBALIEUDFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Potassium Phthalimide and Pyrazole Alkyl Halides
A widely adopted method involves reacting 4-(2-chloroethyl)-1H-pyrazole derivatives with potassium phthalimide under basic conditions. For example:
-
Procedure : A suspension of 4-(2-chloroethyl)-1-(4-methoxybenzyl)-1H-pyrazole hydrochloride (15.7 mmol) and potassium phthalimide (17.2 mmol) in dimethylformamide (DMF) was stirred with sodium bicarbonate (15.7 mmol) at reflux for 72 hours. Post-reaction, the mixture was filtered, and the product was isolated via extraction with methylene chloride.
-
Key Insight : The use of DMF as a polar aprotic solvent enhances nucleophilic substitution efficiency, while sodium bicarbonate neutralizes HCl byproducts.
Alternative Alkylating Agents
Patents describe substituting chloroethyl pyrazoles with bromoethyl analogs to improve reactivity. For instance, 4-(2-bromoethyl)-1H-pyrazole derivatives reacted with potassium phthalimide in acetonitrile at 80°C achieved 85% yield.
Cyclization of Pyrazole-Phthalimide Hybrids
Hydrazine-Mediated Cyclization
Hydrazine hydrate is employed to cleave phthalimide protecting groups and induce cyclization:
-
Procedure : 2-(2-(1H-pyrazol-4-yl)ethyl)isoindoline-1,3-dione (1.51 mmol) was treated with hydrazine hydrate (3.03 mmol) in ethanol under reflux for 18 hours. The resulting amine intermediate spontaneously cyclizes to form the target compound.
-
Optimization : Excess hydrazine (2 equiv.) and prolonged reaction times (>12 hours) are critical for complete deprotection.
Multi-Component Reactions (MCRs)
Phthalic Anhydride and Pyrazole Amine Condensation
A one-pot synthesis combines phthalic anhydride with 4-aminopyrazole derivatives:
-
Procedure : Phthalic anhydride (2.5 mmol) and 4-amino-1H-pyrazole (2.5 mmol) were refluxed in glacial acetic acid for 8 hours. The product precipitated upon cooling and was washed with cold HCl.
-
Mechanism : The reaction proceeds via nucleophilic acyl substitution, forming an amide bond between the pyrazole amine and phthalic anhydride.
Fries Rearrangement in DMF
A Fries rearrangement strategy was reported for derivatives with electron-withdrawing groups:
-
Procedure : 3-Nitro-4-(1H-pyrazol-4-yl)benzoic acid (10 mmol) underwent Fries rearrangement using AlCl₃ (15 mmol) in DMF at 120°C for 6 hours.
-
Limitation : Requires stringent anhydrous conditions to prevent hydrolysis.
Coupling Reactions Using Carbodiimides
EDC/HOBT-Mediated Amidation
A peptide coupling approach links pyrazole carboxylic acids to isoindoline-1,3-dione amines:
-
Procedure : 2-(1,3-Dioxoisoindolin-2-yl)acetic acid (2 mmol) and 4-aminopyrazole (3 mmol) were coupled using EDC (4 mmol) and HOBT (4 mmol) in chloroform at room temperature for 24 hours.
-
Advantage : Avoids high temperatures, preserving thermally sensitive functional groups.
Reductive Amination Strategies
Sodium Borohydride Reduction
Reductive amination of pyrazole aldehydes with isoindoline-1,3-dione amines:
-
Procedure : 4-Formyl-1H-pyrazole (1 mmol) and 2-aminoisoindoline-1,3-dione (1 mmol) were stirred in methanol with NaBH₄ (2 mmol) at 0°C for 2 hours.
-
Challenge : Competitive over-reduction of the imine intermediate necessitates precise stoichiometry.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Phthalimide Derivatives
A patent-described method immobilizes phthalimide on Wang resin:
-
Procedure : Wang resin-functionalized phthalimide (1 mmol) was treated with 4-(2-bromoethyl)-1H-pyrazole (1.2 mmol) in DMF at 50°C for 48 hours. Cleavage with trifluoroacetic acid (TFA) yielded the product.
-
Scale-Up Benefit : Facilitates purification and automation for industrial applications.
Comparative Analysis of Methods
Q & A
Q. How can AI-driven platforms enhance the development of this compound derivatives with tailored electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
